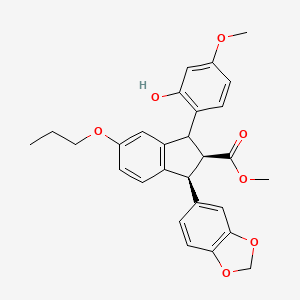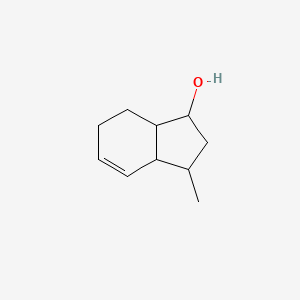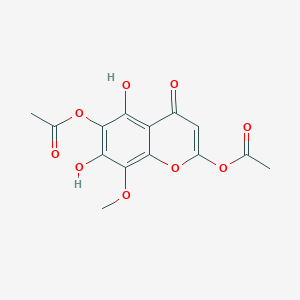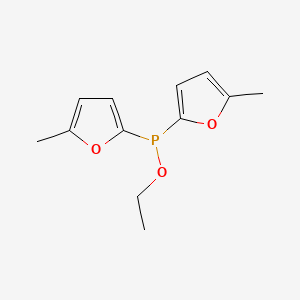
Ethyl bis(5-methylfuran-2-yl)phosphinite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl bis(5-methylfuran-2-yl)phosphinite is a chemical compound with the molecular formula C₁₂H₁₅O₃P. It is characterized by the presence of two 5-methylfuran-2-yl groups attached to a phosphinite moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
The synthesis of ethyl bis(5-methylfuran-2-yl)phosphinite typically involves the reaction of 5-methylfuran-2-yl derivatives with ethyl phosphinite. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Ethyl bis(5-methylfuran-2-yl)phosphinite undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the phosphinite group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl bis(5-methylfuran-2-yl)phosphinite has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl bis(5-methylfuran-2-yl)phosphinite involves its interaction with molecular targets through its phosphinite group. This group can coordinate with metal centers, facilitating catalytic processes. The pathways involved often include the formation of intermediate complexes that undergo further transformations to yield the desired products.
Comparaison Avec Des Composés Similaires
Ethyl bis(5-methylfuran-2-yl)phosphinite can be compared with other phosphinite compounds, such as:
- Mthis compound
- Phenyl bis(5-methylfuran-2-yl)phosphinite These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications. The unique aspect of this compound is its ethyl group, which can affect its solubility and coordination properties.
Propriétés
Numéro CAS |
138112-36-4 |
|---|---|
Formule moléculaire |
C12H15O3P |
Poids moléculaire |
238.22 g/mol |
Nom IUPAC |
ethoxy-bis(5-methylfuran-2-yl)phosphane |
InChI |
InChI=1S/C12H15O3P/c1-4-13-16(11-7-5-9(2)14-11)12-8-6-10(3)15-12/h5-8H,4H2,1-3H3 |
Clé InChI |
YOWXWAFXJHPWCL-UHFFFAOYSA-N |
SMILES canonique |
CCOP(C1=CC=C(O1)C)C2=CC=C(O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


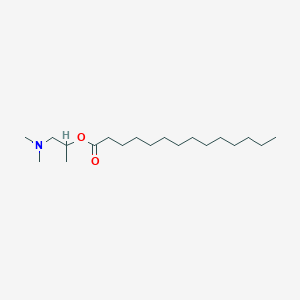
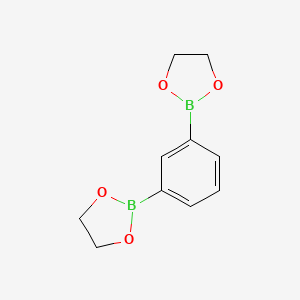
![Trimethyl{[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14276780.png)
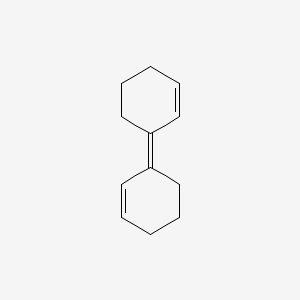

![Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl-](/img/structure/B14276810.png)
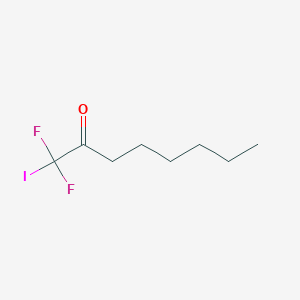
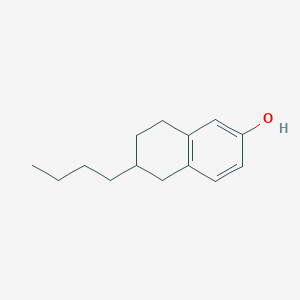
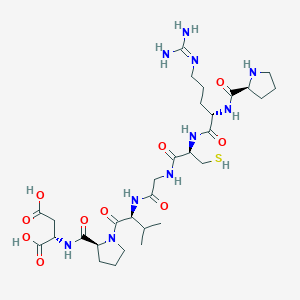
![Methyl 6-[(12-aminododecyl)amino]-6-oxohexanoate](/img/structure/B14276829.png)
![2,3,5,7-Tetrahydro-1H-1lambda~6~,4lambda~6~,6lambda~6~-thieno[3,4-b][1,4]dithiine-1,1,4,4,6,6-hexone](/img/structure/B14276831.png)
